4-(Trifluoromethylsulfonyl)benzonitrile
Overview
Description
4-(Trifluoromethylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C8H4F3NO2S and its molecular weight is 235.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
High Voltage Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile has been utilized as an innovative electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. This additive significantly enhances the cyclic stability of the cathode, showing a considerable improvement in initial capacity retention after numerous charge-discharge cycles. This enhancement is attributed to the formation of a low-impedance protective film on the cathode, which inhibits electrolyte oxidation decomposition and manganese dissolution from the cathode (Huang et al., 2014).
Fuel Cells
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized and characterized for use in proton exchange membrane (PEM) fuel cells, including direct methanol fuel cells (DMFC) and H2/air fuel cells. These copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, which are essential for optimizing fuel cell performance. The study demonstrates how partial fluorination improves the interface in DMFCs, suggesting a new approach for enhancing fuel cell efficiency (Sankir et al., 2007).
Electrochemistry
A study on the adsorption of nitrile and CN- from ionic liquids containing 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile at gold electrodes has been conducted. This research provides insights into the electrochemical behavior of nitrile and cyanide ions in the context of gold electrodeposition processes, highlighting the potential for fine-tuning electroplating and electrochemical synthesis applications (Bozzini et al., 2012).
Organic Synthesis and Catalysis
The use of 4-(Trifluoromethylsulfonyl)benzonitrile derivatives in organic synthesis has been explored through various studies. These compounds serve as intermediates and catalysts in synthesizing pharmacologically active molecules and materials, demonstrating their versatility and importance in modern synthetic chemistry. For example, their role in the synthesis of selective androgen receptor modulators (SARMs) underscores their value in developing new therapeutic agents (Aikawa et al., 2017).
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGSMMNICMDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380671 | |
Record name | 4-(Trifluoromethanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-21-0 | |
Record name | 4-[(Trifluoromethyl)sulfonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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